

# Galiellalactone: A Technical Guide to its Structure, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Galiellalactone |           |
| Cat. No.:            | B10765897       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Galiellalactone**, a fungal metabolite, has emerged as a significant small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3] Constitutively active STAT3 is a key driver in numerous malignancies, including castration-resistant prostate cancer, making it a promising therapeutic target.[1][2] This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of **galiellalactone**, with a focus on its mechanism of action as a direct, covalent inhibitor of STAT3. Detailed experimental protocols for key assays and a summary of quantitative data are presented to support further research and drug development efforts.

## **Chemical Structure and Properties**

**Galiellalactone** is a tricyclic compound featuring a reactive  $\alpha,\beta$ -unsaturated lactone moiety, which is crucial for its biological activity.[1] Its chemical identity has been confirmed through various spectroscopic methods and total synthesis.[4][5]

Table 1: Chemical and Physical Properties of Galiellalactone



| Property          | Value                                                                                                  | Reference(s) |
|-------------------|--------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name        | (4S,5aR,7aR,7bS)-5,5a,6,7,7a,<br>7b-Hexahydro-7b-hydroxy-4-<br>methylindeno[1,7-bc]furan-<br>2(4H)-one | [2]          |
| Molecular Formula | C11H14O3                                                                                               | [6]          |
| Molecular Weight  | 194.23 g/mol                                                                                           | [6]          |
| CAS Number        | 133613-71-5                                                                                            | [6]          |
| SMILES            | O=C1C2=CINVALID-LINK<br>C[C@@]3([H])CCINVALID-<br>LINK([H])O1                                          | [1]          |
| Solubility        | Soluble to 5 mM in DMSO and ethanol                                                                    | [6]          |
| Appearance        | White to off-white solid                                                                               | [1]          |
| Storage           | Store at -20°C                                                                                         | [6]          |

Table 2: Spectroscopic Data of Galiellalactone

| Spectroscopic Data                         | Details                                                                                                                                                                                 |
|--------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR (DMSO-d <sub>6</sub> )  | δ 0.50 (1H, ddd), 1.05 (3H, d), 1.84 (1H, m),<br>1.86 (1H, m), 2.01 (1H, m), 2.06 (1H, m), 2.70<br>(1H, dd), 2.97 (1H, dd), 3.14 (1H, dd), 3.42 (1H,<br>dd), 3.53 (1H, s), 4.47 (1H, s) |
| <sup>13</sup> C NMR (DMSO-d <sub>6</sub> ) | δ 20.5, 28.8, 31.3, 31.9, 32.8, 37.0, 45.2, 47.3, 52.0, 54.0, 83.1, 88.7, 168.7, 175.6                                                                                                  |
| High-Resolution Mass Spectrometry (HRMS)   | Calculated for C14H21NO5S (M+H)+ 316.1219, found 316.1231 (for Galiellalactone-cysteine adduct)                                                                                         |



Note: The provided NMR data is for the **galiellalactone**-cysteine adduct. Detailed spectroscopic data for the parent compound is not readily available in the searched literature.

## **Mechanism of Action: Direct STAT3 Inhibition**

**Galiellalactone** exerts its biological effects through the direct inhibition of the STAT3 transcription factor.[1][2] Unlike many other STAT3 inhibitors that target the upstream Janus kinases (JAKs) or the SH2 domain of STAT3, **galiellalactone** functions through a unique covalent binding mechanism.[1]

### **Covalent Modification of STAT3**

The  $\alpha$ , $\beta$ -unsaturated lactone ring of **galiellalactone** acts as a Michael acceptor, reacting with nucleophilic cysteine residues on the STAT3 protein.[1] This covalent modification has been confirmed through mass spectrometry analysis, which identified three specific cysteine residues in STAT3 as targets for **galiellalactone**: Cys-367, Cys-468, and Cys-542.[1][7]

## **Inhibition of DNA Binding**

The covalent adduction of **galiellalactone** to these cysteine residues, particularly those within the DNA-binding domain of STAT3, sterically hinders the protein's ability to bind to its consensus DNA sequences in the promoters of target genes.[1] Importantly, **galiellalactone** does not affect the phosphorylation of STAT3 at Tyr705 or Ser727, which is a critical step for its activation and dimerization.[1]





Click to download full resolution via product page

Galiellalactone's covalent modification of STAT3.

# **Biological Activity**

**Galiellalactone** has demonstrated significant anti-cancer activity in various preclinical models, particularly in prostate and breast cancer. Its efficacy is linked to the inhibition of STAT3-mediated signaling pathways that promote cell proliferation, survival, and angiogenesis.

Table 3: In Vitro Activity of Galiellalactone



| Cell Line                               | Cancer<br>Type                          | Assay                  | Endpoint                        | IC50         | Reference(s |
|-----------------------------------------|-----------------------------------------|------------------------|---------------------------------|--------------|-------------|
| DU145                                   | Prostate<br>Cancer                      | WST-1<br>Proliferation | Growth<br>Inhibition            | 3.6 μM (72h) | [1]         |
| PC-3                                    | Prostate<br>Cancer                      | Apoptosis<br>Assay     | Induction of Apoptosis          | -            | [8]         |
| LNCaP (IL-6 stimulated)                 | Prostate<br>Cancer                      | Luciferase<br>Reporter | STAT3<br>Activity<br>Inhibition | ~5 µM        | [8]         |
| BT-549                                  | Triple-<br>Negative<br>Breast<br>Cancer | Cytotoxicity<br>Assay  | Cell Viability                  | -            | [9]         |
| MDA-MB-468                              | Triple-<br>Negative<br>Breast<br>Cancer | Cytotoxicity<br>Assay  | Cell Viability                  | -            | [9]         |
| DU145<br>(Cancer<br>Stem-like<br>Cells) | Prostate<br>Cancer                      | Viability<br>Assay     | Cell Viability                  | -            | [2]         |

Table 4: In Vivo Activity of Galiellalactone

| Cancer Model                                             | Treatment             | Outcome                                  | Reference(s) |
|----------------------------------------------------------|-----------------------|------------------------------------------|--------------|
| DU145 Xenografts<br>(mice)                               | Daily i.p. injections | 42% reduction in tumor growth            | [8]          |
| Enzalutamide-<br>resistant Prostate<br>Cancer Xenografts | -                     | Reduced tumor<br>volume and serum<br>PSA | [10]         |



## **Experimental Protocols**

This section provides an overview of key experimental methodologies used to characterize the activity of **galiellalactone**.

## **Cell-Based Assays**

This colorimetric assay measures the metabolic activity of viable cells.

#### Protocol:

- Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well and allow them to adhere overnight.
- Treat cells with varying concentrations of galiellalactone or vehicle control.
- Incubate for the desired time period (e.g., 24, 48, 72 hours).
- Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.

This assay quantifies the transcriptional activity of STAT3.

#### Protocol:

- Co-transfect cells with a STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
- Treat cells with galiellalactone followed by stimulation with a STAT3 activator (e.g., IL-6).
- Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
- Normalize the STAT3-dependent firefly luciferase activity to the Renilla luciferase activity.

## **Biochemical Assays**

Used to detect the levels of specific proteins, including total and phosphorylated STAT3.



#### Protocol:

- Treat cells with galiellalactone and lyse them to extract total protein.
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with primary antibodies against STAT3, phospho-STAT3 (Tyr705/Ser727), and a loading control (e.g., β-actin).
- Incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

This assay is used to assess the DNA-binding activity of STAT3.

#### · Protocol:

- Prepare nuclear extracts from cells treated with galiellalactone.
- Incubate the nuclear extracts with a radiolabeled or biotinylated DNA probe containing the STAT3 consensus binding site.
- Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
- Visualize the complexes by autoradiography or chemiluminescence.

## **Target Identification**

This method is employed to identify the direct protein targets of **galiellalactone**.





Click to download full resolution via product page

Workflow for identifying galiellalactone's protein targets.

# In Vivo Xenograft Studies

To evaluate the anti-tumor efficacy of **galiellalactone** in a living organism.

- · Protocol:
  - Implant human cancer cells (e.g., DU145) subcutaneously or orthotopically into immunocompromised mice.
  - Once tumors are established, randomize mice into treatment and control groups.



- Administer galiellalactone (e.g., via intraperitoneal injection) or vehicle control according to a defined schedule and dosage.
- Monitor tumor growth over time using calipers or in vivo imaging.
- At the end of the study, excise tumors for further analysis (e.g., histology, western blotting).

# **Signaling Pathway**

**Galiellalactone** directly interferes with the STAT3 signaling pathway, a critical regulator of cell fate.





Click to download full resolution via product page

Galiellalactone's intervention in the STAT3 signaling pathway.

## Conclusion



**Galiellalactone** is a promising natural product with a well-defined mechanism of action as a direct covalent inhibitor of STAT3. Its ability to suppress the growth of cancer cells, particularly in models of castration-resistant prostate cancer, highlights its potential as a lead compound for the development of novel anti-cancer therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of **galiellalactone** and its analogs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. STAT3 inhibition with galiellalactone effectively targets the prostate cancer stem-like cell population PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of galiellalactone-based novel STAT3-selective inhibitors with cytotoxic activities against triple-negative breast cancer cell lines PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Novel Galiellalactone Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer | Semantic Scholar [semanticscholar.org]
- 6. urosource.uroweb.org [urosource.uroweb.org]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. Galiellalactone Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Galiellalactone Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer [mdpi.com]
- To cite this document: BenchChem. [Galiellalactone: A Technical Guide to its Structure, Chemical Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10765897#galiellalactone-structure-and-chemical-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com